Harmine C-11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

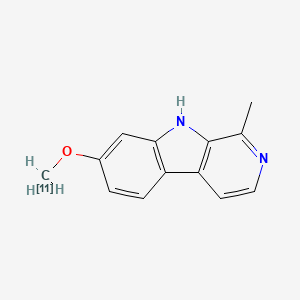

Harmine C-11, also known as [11C]harmine, is a radiolabeled derivative of harmine, a naturally occurring β-carboline alkaloid. Harmine is primarily isolated from the seeds of the medicinal plant Peganum harmala and the vine Banisteriopsis caapi. This compound is utilized in positron emission tomography (PET) imaging due to its ability to bind to monoamine oxidase A (MAO-A) enzymes in the brain, making it a valuable tool in neuroimaging and psychiatric research .

Métodos De Preparación

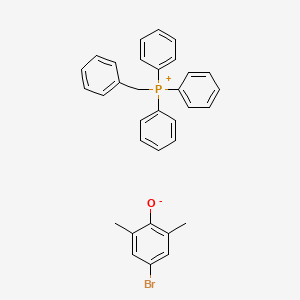

Synthetic Routes and Reaction Conditions: The synthesis of Harmine C-11 involves the incorporation of the radioactive isotope carbon-11 into the harmine molecule. One common method is the [11C]methylation of harmine using [11C]methyl iodide. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and is conducted under controlled conditions to ensure the efficient incorporation of the radioactive isotope .

Industrial Production Methods: Industrial production of this compound requires specialized facilities equipped with cyclotrons to produce carbon-11. The short half-life of carbon-11 (approximately 20.4 minutes) necessitates rapid synthesis and purification processes. Automated synthesis modules are often employed to streamline the production and ensure high radiochemical purity .

Análisis De Reacciones Químicas

Types of Reactions: Harmine C-11 undergoes various chemical reactions, including:

Oxidation: Harmine can be oxidized to form harmaline and other derivatives.

Reduction: Reduction reactions can convert harmine to harmalol.

Substitution: Harmine can undergo substitution reactions, particularly at the nitrogen atom in the β-carboline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like iodine or bromine.

Major Products:

Oxidation: Harmaline, harmalol.

Reduction: Harmalol.

Substitution: Various halogenated harmine derivatives.

Aplicaciones Científicas De Investigación

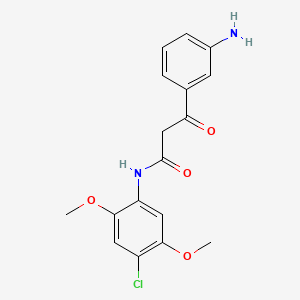

Harmine C-11 has a wide range of scientific research applications:

Chemistry: Used as a radiotracer in PET imaging to study the distribution and kinetics of MAO-A in the brain.

Biology: Investigates the role of MAO-A in neurodegenerative diseases and psychiatric disorders.

Medicine: Assists in diagnosing and monitoring conditions such as depression, Parkinson’s disease, and Alzheimer’s disease.

Industry: Utilized in the development of new pharmaceuticals targeting MAO-A

Mecanismo De Acción

Harmine C-11 exerts its effects by binding to the MAO-A enzyme, inhibiting its activity. This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. The binding of this compound to MAO-A can be visualized using PET imaging, providing insights into the enzyme’s distribution and activity in various neurological conditions .

Comparación Con Compuestos Similares

Harmaline: Another β-carboline alkaloid with similar pharmacological properties but different binding affinities and metabolic pathways.

Harmalol: A reduced form of harmine with distinct chemical and biological properties.

Tetrahydroharmine: A hydrogenated derivative of harmine with unique pharmacokinetic characteristics

Uniqueness of Harmine C-11: this compound’s uniqueness lies in its radiolabeling with carbon-11, enabling its use in PET imaging. This allows for non-invasive, real-time visualization of MAO-A activity in the brain, providing valuable data for research and clinical applications .

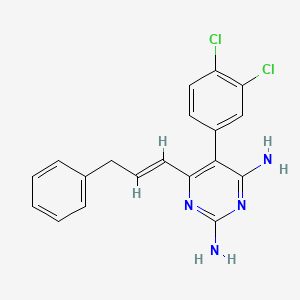

Propiedades

Número CAS |

171882-19-2 |

|---|---|

Fórmula molecular |

C13H12N2O |

Peso molecular |

211.25 g/mol |

Nombre IUPAC |

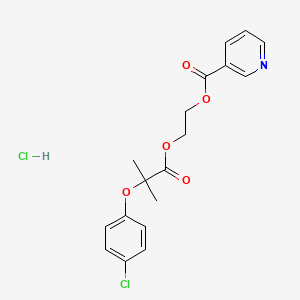

7-(111C)methoxy-1-methyl-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2-1 |

Clave InChI |

BXNJHAXVSOCGBA-JVVVGQRLSA-N |

SMILES isomérico |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)O[11CH3] |

SMILES canónico |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.